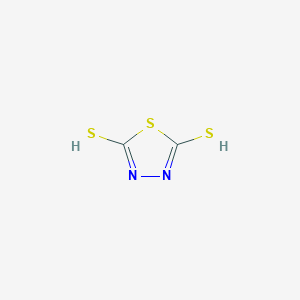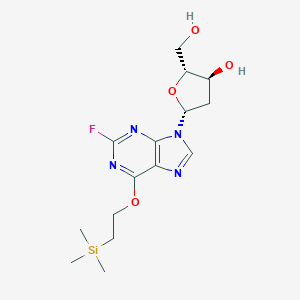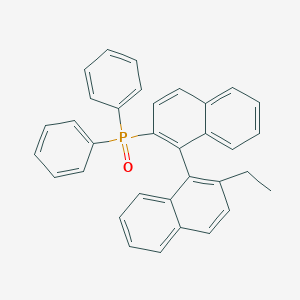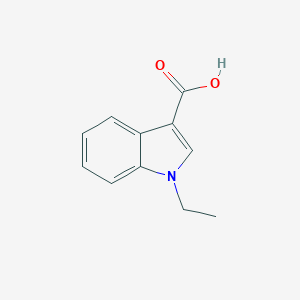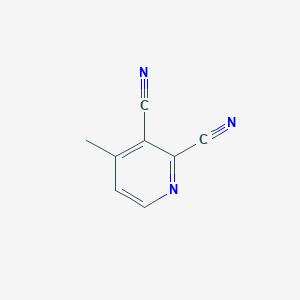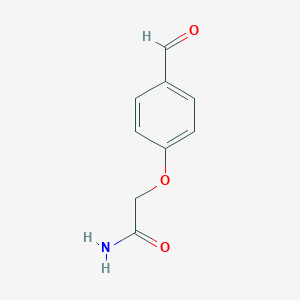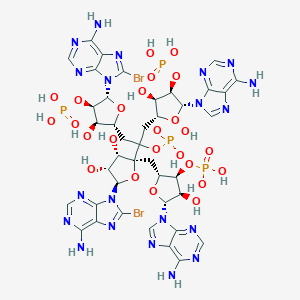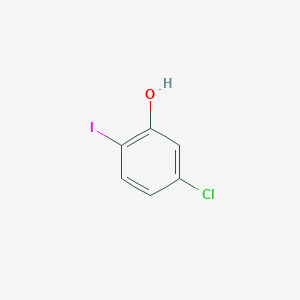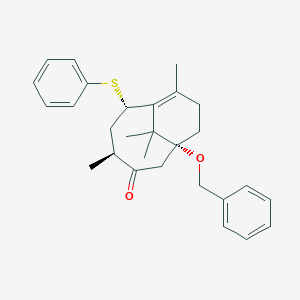
1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one is a bicyclic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of bicyclic ketones and has a unique structure that makes it an interesting target for chemical synthesis and biological investigation.
Wirkmechanismus
The mechanism of action of 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one is not fully understood, but it is believed to act as a nucleophile in organic reactions. Additionally, this compound has been shown to have potential as a modulator of ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one have not been extensively studied. However, it has been shown to have potential as a modulator of ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one in lab experiments is its unique structure, which makes it an interesting target for chemical synthesis and biological investigation. Additionally, this compound has potential applications in various scientific research fields. However, one limitation is that the mechanism of action and biochemical and physiological effects of this compound are not fully understood, which could limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one. One direction is to further investigate its potential as a modulator of ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain. Another direction is to explore its potential as a catalyst in organic reactions and as a drug lead compound for the treatment of various diseases. Additionally, further research could be done to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one can be achieved through several methods. One of the most common methods involves the condensation of 1,5,9-trimethyl-1,5,9-triphenyltricyclo[5.3.1.0(4,10)]undec-3,7-dione with benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a thiolation reaction using thiophenol to obtain the final compound. Other methods involve the use of different starting materials and reaction conditions to achieve the same product.
Wissenschaftliche Forschungsanwendungen
1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics, where this compound has been used as a building block for the synthesis of novel materials with interesting electronic properties. Additionally, this compound has been studied for its potential as a catalyst in organic reactions, as well as for its potential as a drug lead compound for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
129720-17-8 |
|---|---|
Produktname |
1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one |
Molekularformel |
C28H34O2S |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
(1R,4S,6S)-4,8,11,11-tetramethyl-1-phenylmethoxy-6-phenylsulfanylbicyclo[5.3.1]undec-7-en-3-one |
InChI |
InChI=1S/C28H34O2S/c1-20-15-16-28(30-19-22-11-7-5-8-12-22)18-24(29)21(2)17-25(26(20)27(28,3)4)31-23-13-9-6-10-14-23/h5-14,21,25H,15-19H2,1-4H3/t21-,25-,28+/m0/s1 |
InChI-Schlüssel |
WWPVSSBILGYJRZ-HPKXWHFBSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H](C2=C(CC[C@](C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4 |
SMILES |
CC1CC(C2=C(CCC(C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4 |
Kanonische SMILES |
CC1CC(C2=C(CCC(C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4 |
Andere CAS-Nummern |
129720-17-8 |
Synonyme |
1-benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one BTPBU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



